molecular formula C19H19N3O5S B2538576 1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 823829-56-7

1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2538576
CAS No.: 823829-56-7
M. Wt: 401.44
InChI Key: WTHBJPBUTKSFPU-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a furan ring, an oxazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step often involves the use of furan derivatives and coupling reactions.

    Attachment of the benzenesulfonyl group: This is typically done through sulfonylation reactions using benzenesulfonyl chloride.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group using reducing agents like lithium aluminum hydride.

    Substitution: The oxazole ring can undergo nucleophilic substitution reactions, especially at the 2-position.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential biological activities.

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. The piperidine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to 1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide include:

    1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine: Lacks the carboxamide group, which may affect its biological activity and solubility.

    1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, which may influence its binding properties and pharmacokinetics.

    1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine: Features a morpholine ring, potentially altering its interaction with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c20-16(23)13-8-10-22(11-9-13)19-18(21-17(27-19)15-7-4-12-26-15)28(24,25)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHBJPBUTKSFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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